MeImd(2)-OH.H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MeImd(2)-OHH2O” is a hydrated form of a methylimidazole derivative Methylimidazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry These compounds are characterized by their imidazole ring structure, which is a five-membered ring containing two nitrogen atoms The presence of the hydroxyl group and water of hydration in “MeImd(2)-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MeImd(2)-OH.H2O” typically involves the reaction of methylimidazole with a suitable hydroxylating agent under controlled conditions. One common method is the hydroxylation of methylimidazole using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out at a temperature of around 50-60°C, and the product is then purified through crystallization to obtain the hydrated form.
Industrial Production Methods
In an industrial setting, the production of “this compound” can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
“MeImd(2)-OH.H2O” undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The methyl group and hydroxyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Scientific Research Applications
“MeImd(2)-OH.H2O” has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of “MeImd(2)-OH.H2O” involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring structure allows for strong interactions with metal ions, making it an effective ligand in coordination chemistry. Additionally, the hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the hydroxyl group and water of hydration, making it less versatile in certain applications.
2-Methylimidazole: Similar structure but without the hydroxyl group, leading to different chemical reactivity.
4-Methylimidazole: Positional isomer with different chemical properties and applications.
Uniqueness
“MeImd(2)-OH.H2O” is unique due to the presence of both the hydroxyl group and water of hydration, which impart distinct chemical and physical properties. These features enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-methylimidazole-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.H2O/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMHCKFCFNIIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.